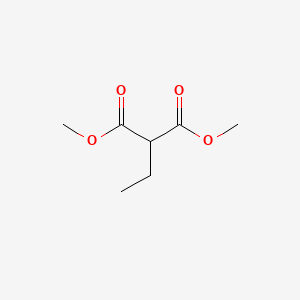

Dimethyl ethylmalonate

Übersicht

Beschreibung

Dimethyl ethylmalonate is an organic compound with the molecular formula C7H12O4. It is a diester derivative of malonic acid, specifically the dimethyl ester of ethylmalonic acid. This compound is used extensively in organic synthesis due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl ethylmalonate can be synthesized through the alkylation of dimethyl malonate with ethyl halides. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the dimethyl malonate, forming an enolate. This enolate then undergoes nucleophilic substitution with an ethyl halide to yield this compound .

Industrial Production Methods

On an industrial scale, this compound is produced by the reaction of dimethyl malonate with ethyl bromide in the presence of a strong base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Alkylation via Enolate Formation

Dimethyl ethylmalonate undergoes deprotonation at the α-carbon under basic conditions, forming a resonance-stabilized enolate. This intermediate reacts with alkyl halides to yield α-substituted malonate derivatives.

Mechanism :

-

Deprotonation : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) generates the enolate.

-

Nucleophilic Substitution : The enolate attacks an alkyl halide (e.g., ethyl bromide), forming a new carbon-carbon bond.

Example :

Reaction with ethyl bromide in ethanol at 60–80°C produces diethyl 2-ethylmalonate .

Conditions :

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOEt | Ethanol | 60–80°C | 70–85 |

Hydrolysis to Carboxylic Acids

The ester groups hydrolyze under acidic or basic conditions, proceeding via a two-step pathway:

Steps :

-

Monoester Formation : Partial hydrolysis to the monoethylmalonic ester.

-

Complete Hydrolysis : Conversion to ethylmalonic acid (HOOC-CH(C₂H₅)-COOH) and methanol .

Kinetics :

-

Acidic Hydrolysis (HCl/H₂O): Slower, requiring prolonged reflux.

-

Basic Hydrolysis (NaOH/H₂O): Faster, with saponification dominating .

Experimental Data :

| Conditions | Time (h) | Product | Yield (%) |

|---|---|---|---|

| 1M HCl, reflux | 24 | Ethylmalonic acid | 60–70 |

| 1M NaOH, room temp | 12 | Ethylmalonic acid | 85–90 |

Cyclocondensation Reactions

At elevated temperatures (>200°C), this compound reacts with dinucleophiles (e.g., amines, urea) to form heterocycles.

Example :

Reaction with 2-aminopyridine yields pyrido[1,2-a]pyrimidine-2,4-dione derivatives .

Mechanistic Pathway :

-

Ester Activation : High temperatures promote elimination of methanol, forming a ketene intermediate.

-

Cyclization : The ketene reacts with dinucleophiles to construct fused-ring systems .

Conditions :

| Substrate | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| 2-Aminopyridine | 250°C | None | 50–60 |

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming ethyl acetate:

Conditions :

Transition Metal-Catalyzed Coupling

Palladium catalysts enable cross-coupling with aryl halides or alkenes.

Example :

Pd(OAc)₂/BrettPhos catalyzes the reaction with aryl triflates and diethyl malonate, yielding substituted cyclopentanes .

Optimized Protocol :

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/BrettPhos | LiO^tBu | Toluene | 95°C | 84–93 |

Substrate Scope :

-

Terminal alkenes: High yield (84–93%).

-

1,2-Disubstituted alkenes: Lower yield (50–60%) due to steric hindrance .

Reactivity with Electrophiles

The enolate reacts with electrophiles such as aldehydes (Aldol reaction) or acyl chlorides:

Aldol Reaction :

-

Conditions : LDA (Lithium Diisopropylamide), THF, –78°C.

-

Product : β-Hydroxy malonate derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dimethyl ethylmalonate serves as an important building block in organic synthesis, particularly in the synthesis of complex molecules. It is utilized in:

- Malonic Ester Synthesis : DMM is involved in the malonic ester synthesis, where it can be deprotonated to form a carbanion that reacts with electrophiles, leading to the formation of substituted acetic acids. This method is crucial for creating various pharmaceuticals and agrochemicals .

- Diels-Alder Reactions : DMM can participate in Diels-Alder cycloaddition reactions, which are fundamental for constructing six-membered rings in organic compounds. This reaction is essential for synthesizing alkaloids and other bioactive molecules .

Medicinal Chemistry

DMM has significant applications in medicinal chemistry:

- Pharmaceutical Intermediates : It is used to synthesize several active pharmaceutical ingredients (APIs). For instance, DMM has been employed in the synthesis of antiepileptic drugs and other therapeutic agents by facilitating the introduction of functional groups essential for biological activity .

- Chemical Probes : Recent studies have developed fluorescent probes using DMM to detect specific biomolecules. For example, a diethyl malonate-based probe was designed for hydrazine detection, showing potential for bio-imaging and environmental monitoring due to its selectivity and low cytotoxicity .

Environmental Applications

DMM's properties make it suitable for environmental applications:

- Fluorescent Probes for Gas Detection : The development of chemical probes based on DMM allows for the detection of hazardous substances like hydrazine in biosamples and environmental samples. These probes exhibit large Stokes shifts, enhancing their sensitivity and applicability in real-time monitoring .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for various reactions | Used in malonic ester synthesis and Diels-Alder reactions |

| Medicinal Chemistry | Intermediates for pharmaceuticals | Synthesized APIs such as vigabatrin, phenylbutazone |

| Environmental Monitoring | Development of chemical probes | Probes for detecting hydrazine with good selectivity |

Case Studies

- Synthesis of Vigabatrin : A study highlighted the use of DMM as a precursor in the synthesis of vigabatrin, an antiepileptic medication. The malonic ester synthesis pathway allowed for the efficient introduction of necessary functional groups into the final product.

- Hydrazine Detection : A novel fluorescent probe utilizing DMM was developed to detect hydrazine vapor effectively. The probe demonstrated high selectivity and was successfully tested in living cells, indicating its potential for environmental monitoring applications .

- Agrochemical Production : DMM is also utilized in producing agrochemicals, where it serves as an intermediate to introduce acetic moieties into pesticide formulations .

Wirkmechanismus

The mechanism of action of dimethyl ethylmalonate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. These enolates can undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the ester groups, which stabilize the enolate form .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl malonate

- Diethyl malonate

- Diethyl ethylmalonate

Uniqueness

Dimethyl ethylmalonate is unique due to its specific substitution pattern, which provides distinct reactivity compared to other malonates. Its ethyl group offers different steric and electronic properties, making it suitable for specific synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, the fragrance industry, and biological research. Its unique reactivity and ability to form enolates make it a valuable tool for chemists and researchers.

Biologische Aktivität

Dimethyl ethylmalonate (DMM) is an important compound in organic synthesis, particularly known for its role as a building block in pharmaceuticals and agrochemicals. This article explores the biological activity of DMM, focusing on its toxicity, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C₉H₁₈O₄

- CAS Number : 26717-67-9

- Molecular Weight : 174.24 g/mol

DMM is a diester derived from malonic acid, which plays a crucial role in various chemical reactions, including alkylation and condensation processes.

Acute Toxicity

DMM exhibits low acute toxicity. Studies have shown:

- Oral LD50 : Greater than 2000 mg/kg in rats, indicating low toxicity upon ingestion .

- Dermal LD50 : Also greater than 2000 mg/kg, suggesting minimal risk through skin exposure .

Repeated Dose Toxicity

A repeated dose study indicated:

- NOAEL (No Observed Adverse Effect Level) : 300 mg/kg/day for liver toxicity, with reversible hepatocellular hypertrophy observed at higher doses (1000 mg/kg/day) .

- No significant treatment-related effects were noted in long-term studies, reinforcing the compound's low toxicity profile .

Genotoxicity

DMM has been evaluated for mutagenic potential:

- It was found non-mutagenic in the Ames test and did not exhibit clastogenic activity in human lymphocytes .

- The absence of structural alerts for genotoxicity supports its safety for use in various applications .

DMM is metabolized primarily by esterases, leading to the formation of malonic acid and corresponding alcohols. The metabolic pathway suggests that DMM may induce liver metabolism without causing systemic toxicity at lower doses .

Pharmaceutical Synthesis

DMM serves as a versatile intermediate in the synthesis of:

- Pharmaceuticals : Its structure allows for modifications that can lead to biologically active compounds.

- Agrochemicals : Utilized in the production of pesticides and herbicides .

Case Studies

- Cellular Studies : Research indicates that malonate derivatives can induce cell death via mitochondrial dysfunction. For instance, DMM was shown to cause mitochondrial potential collapse, highlighting its potential impact on cellular metabolism .

- Toxicological Assessments : In various studies conducted under OECD guidelines, DMM demonstrated low toxicity profiles across multiple exposure routes, reinforcing its safety for industrial use .

Summary of Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral and dermal) |

| Repeated Dose Toxicity | NOAEL = 300 mg/kg/day; reversible liver hypertrophy at high doses |

| Genotoxicity | Non-mutagenic in Ames test |

| Metabolism | Metabolized by esterases; low systemic toxicity observed |

Eigenschaften

IUPAC Name |

dimethyl 2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRMVENQJLQMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181214 | |

| Record name | Dimethyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26717-67-9 | |

| Record name | 1,3-Dimethyl 2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26717-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl ethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl ethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl ethylmalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WVV6D2TKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.